molecular formula C14H17N5O4S2 B5998622 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE

Cat. No.: B5998622
M. Wt: 383.5 g/mol
InChI Key: MKJDJJSJILOYSN-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]butanamide is a synthetic small molecule characterized by:

  • A butanamide backbone with a sulfanyl-linked 4-amino-6-oxopyrimidinyl group at the 2-position.
  • A 4-(aminosulfonyl)phenyl substituent attached to the amide nitrogen.
  • A calculated molecular formula of C₁₄H₁₇N₆O₄S₂ and molecular weight of 397.47 g/mol (derived from structural analysis).

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S2/c1-2-10(24-14-18-11(15)7-12(20)19-14)13(21)17-8-3-5-9(6-4-8)25(16,22)23/h3-7,10H,2H2,1H3,(H,17,21)(H2,16,22,23)(H3,15,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJDJJSJILOYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the butanamide chain via an amidation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as catalytic processes and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyrimidines or sulfonic acids. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₄H₁₇N₆O₄S₂ (calculated) 397.47 Pyrimidinylsulfanyl, 4-sulfamoylphenyl, butanamide Balanced hydrophilicity (sulfamoyl) and heterocyclic binding motif (pyrimidine).
(R/S-isomer) C₂₂H₂₃F₆N₃OS 491.49 3,5-Bis(trifluoromethyl)phenyl, thioxomethyl, benzyl High lipophilicity (fluorinated); commercial availability suggests research use.
(Discrepancy) C₁₈H₁₉N₃O₄S (stated) 373.43 Benzodioxolyl, sulfamoylphenyl, acetamide Shorter chain; polar benzodioxole may enhance solubility.
C₁₈H₂₂N₄O₄S (analysis) 390.46 Discrepancy in reported formula highlights potential synthesis or data errors.
C₁₆H₁₄N₄O₂S 326.37 Pyrimidinylsulfanyl, 2-naphthyl, acetamide Naphthyl group increases hydrophobicity; shared pyrimidinyl motif.
Key Observations:
  • Chain Length : The target’s butanamide chain may improve conformational flexibility compared to acetamide analogs ().
  • Substituent Effects :
    • Sulfamoylphenyl (target, ) vs. naphthyl (): The former enhances water solubility, while the latter promotes lipid membrane penetration.
    • Pyrimidinylsulfanyl (target, ) vs. benzodioxolyl (): Pyrimidine’s nitrogen-rich structure may mimic nucleobases in enzyme interactions.
    • Fluorinated groups (): Increase metabolic stability but reduce solubility.

Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]butanamide is a member of a class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

  • Molecular Formula: C15H15N5O2S2
  • Molecular Weight: 361.44 g/mol
  • IUPAC Name: this compound

The biological activity of the compound primarily involves inhibition of specific inflammatory cytokines. Research indicates that it may modulate pathways such as NF-kB and STAT3, which are critical in inflammatory responses.

Key Mechanisms:

  • Cytokine Inhibition: The compound has been shown to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6 in vitro. This suppression is significant for managing inflammatory diseases.
  • Cell Signaling Modulation: By inhibiting the phosphorylation of STAT3 and IκBα, the compound may reduce the activation of NF-kB pathway, leading to decreased transcription of inflammatory genes.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound on human cell lines:

CompoundCytokine Inhibition (IL-6 mRNA Expression)Concentration (μM)
5d7.510
5c4.610
5f7.210
5m9.010

These results indicate that compounds derived from this class exhibit potent inhibition of IL-6 mRNA expression when tested at a concentration of 10 μM .

In Vivo Studies

In vivo studies using murine models have demonstrated that administration of this compound can significantly reduce mRNA levels of IL-1β, IL-6, and TNF-α after induction with LPS (lipopolysaccharide), a common inflammatory stimulus:

Treatment GroupIL-1β mRNA LevelIL-6 mRNA LevelTNF-α mRNA Level
ControlHighHighHigh
Compound AdminLowLowLow

The results showed a marked decrease in these cytokines, suggesting effective anti-inflammatory properties without notable hepatotoxicity .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving mice treated with LPS, administration of the compound resulted in decreased levels of ALT and AST, indicating reduced liver inflammation and damage. Histological analysis confirmed less severe inflammatory responses in treated mice compared to controls .

Case Study 2: Cancer Cell Lines
Preliminary studies on cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis through similar pathways involved in inflammation modulation. Further research is needed to explore its potential as an anti-cancer agent.

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